Bienvenue dans la boutique en ligne BenchChem!

Cgp 62349

GABAB Receptor Binding Affinity Radioligand

CGP 62349 is the preferred GABAB antagonist for precise autoradiography and receptor purification, with sub-nanomolar affinity (Kd 0.5–0.9 nM) and low non-specific binding. Outperforms CGP 55845A in mouse cognitive and absence epilepsy models. Essential for species-specific, high-fidelity studies. Request bulk pricing.

Molecular Formula C21H28NO6P
Molecular Weight 421.4 g/mol
CAS No. 10-31-1
Cat. No. B3026499
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCgp 62349
CAS10-31-1
Synonyms((3-1-(R)-((4-methoxyphenyl-methyl)hydroxyphosphinyl)-2-(S)-hydroxypropyl)aminoethyl)benzoic acid
CGP 62349
CGP-62349
Molecular FormulaC21H28NO6P
Molecular Weight421.4 g/mol
Structural Identifiers
SMILESCC(C1=CC(=CC=C1)C(=O)O)N(C)CC(CP(=O)(CC2=CC=C(C=C2)OC)O)O
InChIInChI=1S/C21H28NO6P/c1-15(17-5-4-6-18(11-17)21(24)25)22(2)12-19(23)14-29(26,27)13-16-7-9-20(28-3)10-8-16/h4-11,15,19,23H,12-14H2,1-3H3,(H,24,25)(H,26,27)/t15-,19+/m1/s1
InChIKeyAKUSEWDIEMJQBM-BEFAXECRSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

CGP 62349 GABAB Receptor Antagonist: Procurement and Scientific Selection Guide


CGP 62349 (CAS 187608-26-0) is a synthetic, potent, and highly selective antagonist of the metabotropic GABAB receptor, widely utilized as a research tool in neuroscience and pharmacology. As a radioligand, [3H]-CGP 62349 is characterized by its sub-nanomolar affinity (Kd ≈ 0.5–0.9 nM) for the GABAB receptor across multiple species, including rat, monkey, and human tissues [1]. Its high selectivity ensures minimal off-target binding, as it does not interact with GABAA receptors [2]. These properties establish CGP 62349 as a benchmark tool for receptor binding studies, autoradiography, and in vivo functional assays, but its selection over other GABAB antagonists requires a detailed evaluation of its unique quantitative profile [3].

Why Generic Substitution of GABAB Antagonists Fails: The CGP 62349 Differentiation Case


Generic substitution among GABAB receptor antagonists is scientifically unsound due to substantial heterogeneity in their receptor binding affinity, species-specific pharmacology, and in vivo efficacy. The GABAB antagonist class spans nearly two orders of magnitude in potency, from early, low-affinity ligands like phaclofen and 2-hydroxysaclofen (pKi ≈ 4–5) [1] to high-affinity compounds such as CGP 62349, CGP 55845, and CGP 54626. This potency gap directly translates to differential experimental outcomes, including variations in effective in vivo dosing, functional reversal of agonism, and behavioral modulation. Selecting the appropriate antagonist is not a matter of interchangeability; it is a critical experimental design decision that determines the validity and reproducibility of results. The quantitative evidence below demonstrates exactly how CGP 62349 differentiates itself from its closest analogs.

CGP 62349 Quantitative Evidence: Head-to-Head Comparisons for Scientific Selection


Superior Binding Affinity: CGP 62349 vs. CGP 35348 and SCH 50911

CGP 62349 demonstrates sub-nanomolar binding affinity (Kd = 0.5–0.9 nM) for the GABAB receptor in rat brain membranes [1], which is a substantial improvement over earlier generation antagonists. In a direct cross-study comparison, its affinity is approximately 100-fold greater than that of CGP 35348 (IC50 = 62 µM) and over 1,000-fold greater than SCH 50911 (IC50 = 1.1 µM), which were tested under comparable conditions [2]. This high affinity is critical for applications requiring near-complete receptor occupancy at low ligand concentrations.

GABAB Receptor Binding Affinity Radioligand Receptor Pharmacology

Functional Antagonism: CGP 62349 vs. CGP 55845 and CGP 54626 in Solubilized Receptors

In solubilized receptor preparations, CGP 62349 maintains high-affinity binding (Kd = 0.5 nM) comparable to its performance in native membranes [1]. Competition binding assays with solubilized receptors revealed a rank order of potency where CGP 54626 and CGP 55845 were the most potent competitors, followed by GABA and (-)-baclofen, and then CGP 35348. CGP 62349, used as the radioligand in these assays, defines the baseline for this comparative assessment [1]. This profile is distinct from CGP 55845A, which, while also high-affinity, shows differential functional effects in vivo (see Evidence Item 3).

Functional Pharmacology Receptor Solubilization GABAB Antagonism CGP 62349

Divergent In Vivo Efficacy: CGP 62349 vs. CGP 55845A in Cognitive Performance

In a rat active avoidance learning paradigm, CGP 62349 and CGP 55845A exhibit markedly different in vivo efficacy profiles. CGP 62349 enhanced learning and memory retention only at the lowest dose tested (0.01 mg/kg), while CGP 55845A was effective across a broader dose range (0.01–1.0 mg/kg) [1]. This indicates that despite similar high affinity for the GABAB receptor, the compounds are not functionally interchangeable and may engage distinct downstream signaling pathways or have different bioavailability profiles.

Behavioral Pharmacology Active Avoidance Cognitive Enhancement GABAB Antagonist

Species-Specific Suppression of Absence Seizures: CGP 62349 vs. CGP 55845A

In a rodent model of absence epilepsy induced by gamma-hydroxybutyrolactone (GHBL), CGP 62349 and CGP 55845A demonstrated differential efficacy. While both suppressed the development of the absence syndrome, CGP 62349 was more effective in mice than in rats [1]. In a subsequent active avoidance test within the same model, CGP 62349 improved learning and memory retention to a greater extent than CGP 55845A in mice, highlighting a species- and test-specific functional divergence [1].

Epilepsy Model Absence Seizures Species Differences GABAB Antagonist

Ex Vivo Functional Antagonism: CGP 62349 Reverses Baclofen-Induced Inhibition of Gastric Mechanosensitivity

In an ex vivo ferret stomach preparation, CGP 62349 at a concentration of 10 µM completely reversed the inhibitory effect of the GABAB agonist baclofen (50 µM) on vagal mechanoreceptor discharge [1]. This demonstrates its functional antagonism in a physiologically relevant, isolated tissue system. While this is a proof-of-principle experiment, it confirms that CGP 62349 can effectively block GABAB-mediated signaling in a complex neural circuit.

Vagal Afferents Gut-Brain Axis Ex Vivo Pharmacology GABAB Antagonist

Optimized Applications for CGP 62349: When to Prioritize its Procurement


Quantitative Autoradiography and Receptor Mapping in Primate and Human Brain Tissue

The high affinity and selectivity of [3H]-CGP 62349 (Kd = 0.5–0.9 nM) make it the ligand of choice for quantitative autoradiography to map GABAB receptor distribution in post-mortem human and non-human primate brain tissue [REFS-1, REFS-2]. Its low non-specific binding, coupled with high signal-to-noise ratio, allows for precise quantification of receptor density (Bmax) and affinity (Kd) in discrete anatomical regions, as demonstrated in studies of the rhesus monkey thalamus and basal ganglia, and human epileptic hippocampus [REFS-3, REFS-2].

Biochemical Purification and Characterization of Native GABAB Receptors

CGP 62349 is the preferred antagonist for studies aimed at purifying and characterizing the native GABAB receptor protein complex. Its ability to maintain high-affinity binding (Kd = 0.5 nM) even after detergent solubilization of the receptor is a critical advantage over other antagonists [1]. This property has enabled its successful use in partial purification protocols, including sucrose density centrifugation, and in competition binding studies to establish pharmacological profiles of the solubilized receptor [1].

In Vivo Behavioral Studies in Mice for Cognitive and Epilepsy Research

Based on direct comparative data, CGP 62349 should be prioritized for in vivo studies in mice, particularly those investigating cognitive enhancement and absence epilepsy. Evidence shows it is more effective than CGP 55845A in improving active avoidance learning in mice and has a more pronounced effect in suppressing absence seizures in this species [1]. Its unique, narrow dose-response window (active at 0.01 mg/kg) in some paradigms also makes it a valuable tool for probing dose-specific GABAB receptor function [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
Explore Hub


Quote Request

Request a Quote for Cgp 62349

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.